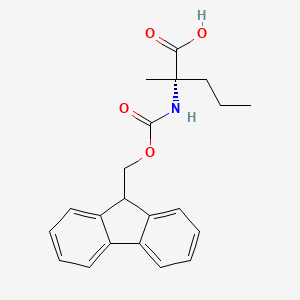

Fmoc-2-Me-Nval-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDVDOMASOCGOV-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401195264 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881921-10-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881921-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Framework for Fmoc 2 Me Nval Oh Research

Significance of Unnatural Amino Acid Incorporation in Biomolecular Design

The incorporation of unnatural amino acids (UAAs) or non-proteinogenic amino acids (NPAAs) into peptides and proteins is a powerful strategy in biomolecular design and drug discovery. lgcstandards.compeptide.com While the 20 canonical amino acids provide the fundamental building blocks for natural proteins, their structural and functional diversity is limited. UAAs expand this chemical repertoire, allowing scientists to engineer molecules with enhanced stability, novel functions, and improved therapeutic properties. creative-peptides.comnih.gov

One of the primary motivations for incorporating UAAs is to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation. nih.gov Because proteases are highly specific for substrates containing natural L-amino acids, the introduction of a UAA can render the peptide bond resistant to cleavage, thereby increasing the molecule's in vivo half-life. nih.govnih.gov

Furthermore, UAAs serve as invaluable tools for tailoring the structure and function of biomolecules. creative-peptides.comaltabioscience.com By introducing unique side chains or modifying the peptide backbone, researchers can:

Enhance Binding Affinity and Selectivity: Introduce novel functional groups that create new contact points with a biological target, leading to higher potency and specificity. altabioscience.com

Constrain Peptide Conformation: Lock a peptide into a specific three-dimensional shape that mimics its bioactive conformation, which can improve receptor binding and reduce off-target effects. nih.gov

Introduce Biophysical Probes: Incorporate fluorescent tags, photo-crosslinkers, or isotopically labeled groups at specific sites to study protein structure, function, and interactions. chempep.com

The ability to move beyond nature's toolkit has spurred innovation in fields ranging from drug development, where UAAs are critical for creating next-generation peptide therapeutics, to synthetic biology and materials science. nih.govaltabioscience.comchempep.com

Role of Methyl-Substituted Norvaline Derivatives in Peptide Architectures

Within the vast family of unnatural amino acids, Cα-methylated derivatives, such as 2-methyl-norvaline (2-Me-Nval), hold a special significance in peptide chemistry. The defining feature of these amino acids is the substitution of the α-hydrogen atom with a methyl group. This seemingly minor alteration has profound consequences for the resulting peptide's structure and stability.

The primary role of Cα-methylation is to impose severe steric constraints on the peptide backbone. This restriction dramatically limits the range of accessible phi (φ) and psi (ψ) dihedral angles, which dictate the secondary structure of the peptide. nih.gov While a standard amino acid like glycine (B1666218) has a wide range of allowable conformations, a Cα-methylated residue forces the peptide backbone into a much more defined geometry, typically favoring helical or β-turn structures. lgcstandards.com

Table 1: Impact of Cα-Methylation on Peptide Properties

| Property | Effect of Cα-Methylation | Rationale |

| Conformational Flexibility | Significantly Reduced | The additional methyl group at the α-carbon creates steric hindrance, restricting the rotation around the φ and ψ backbone angles. nih.gov |

| Secondary Structure | Promotes Helical and β-Turn Structures | The constrained dihedral angles favor the formation of ordered secondary structures like α-helices, 3₁₀-helices, and β-turns. lgcstandards.com |

| Proteolytic Stability | Greatly Increased | The methyl group acts as a steric shield, preventing proteolytic enzymes from accessing and cleaving the adjacent peptide bonds. biotage.com |

| Epimerization | Resistant | The absence of a proton on the α-carbon prevents racemization (epimerization) during the chemical synthesis steps. biotage.com |

The incorporation of 2-methyl-norvaline, a methylated analog of the straight-chain amino acid norvaline, is particularly useful for designing peptides with enhanced stability and predictable structures. Norvaline itself can sometimes destabilize β-sheet structures, and the addition of the α-methyl group further refines its conformational impact, making it a valuable building block for creating stable, helically constrained peptidomimetics. acs.org These derivatives are crucial tools for medicinal chemists aiming to transform flexible, labile peptides into robust, structurally defined drug candidates.

Historical Development of Fmoc Chemistry in Solid-Phase Peptide Synthesis and its Relevance to Fmoc-2-Me-Nval-OH

The practical synthesis of peptides containing specialized residues like 2-Me-Nval is made possible by advances in chemical synthesis, most notably the development of Solid-Phase Peptide Synthesis (SPPS) and the associated protecting group strategies.

SPPS, pioneered by R. B. Merrifield in the 1960s, revolutionized peptide science by anchoring the growing peptide chain to an insoluble resin support. peptide.combiotage.com This innovation simplified the synthetic process by allowing reagents and by-products to be removed by simple washing and filtration, enabling automation and the efficient production of long peptides.

The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid. The original standard, the tert-butyloxycarbonyl (Boc) group, required repeated treatment with strong acid for its removal. nih.gov While effective, these harsh conditions could degrade sensitive sequences and were incompatible with certain modifications.

A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comaltabioscience.com This group was ingeniously designed to be stable to acids but labile to mild bases, such as piperidine (B6355638). luxembourg-bio.com Eric Atherton and Bob Sheppard later adapted this chemistry for solid-phase synthesis in the late 1970s, establishing the Fmoc/tBu (tert-butyl) strategy that has since become the dominant method in the field. lgcstandards.combiotage.com

Table 2: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Deprotection Condition | Strong Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Acid-labile (e.g., Benzyl) | Acid-labile (e.g., tBu, Trt, Pbf) |

| Final Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Orthogonality | Partial (Relies on graded acid lability) | Full (Base-labile Nα group, acid-labile side-chain groups) |

| Key Advantage | Effective for some difficult sequences | Milder conditions, compatibility with sensitive residues, automation-friendly. creative-peptides.comaltabioscience.com |

The relevance of Fmoc chemistry to a compound like This compound is direct and critical. The Fmoc group serves as the temporary shield for the amino terminus of the 2-methyl-norvaline residue. Its mild, base-catalyzed removal is fully orthogonal to the acid-labile protecting groups typically used for the side chains of other amino acids. altabioscience.com This orthogonality is essential for the successful incorporation of complex and sensitive unnatural amino acids into a growing peptide chain without causing unwanted side reactions or degradation. nih.gov Furthermore, the strong UV absorbance of the Fmoc group allows for real-time spectrophotometric monitoring of the deprotection and coupling steps, facilitating process optimization and automation, which is crucial when working with expensive building blocks like Cα-methylated amino acids. altabioscience.com

Advanced Synthetic Methodologies for Fmoc 2 Me Nval Oh

Stereoselective Synthesis Approaches to 2-Methylnorvaline (B3422676) Precursors

The synthesis of 2-methylnorvaline (2-Me-Nval) with defined stereochemistry is a critical first step. 2-Me-Nval possesses a single chiral center at the α-carbon. Various stereoselective strategies can be employed to access enantiomerically pure or enriched forms of this amino acid.

Chiral Pool Synthesis and Modifications: While not directly detailed for 2-Me-Nval, the general principle of chiral pool synthesis, utilizing readily available chiral starting materials like natural amino acids or carbohydrates, can be adapted.

Asymmetric Alkylation: Methods involving the asymmetric alkylation of glycine (B1666218) enolates or their equivalents are effective for introducing the α-methyl group stereoselectively. For instance, phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases with alkyl halides has been successfully applied to synthesize β-branched α-amino acids, including β-methyl-α-amino acids, achieving high enantio- and diastereoselectivities organic-chemistry.org.

Chemoenzymatic Approaches: Enzymatic resolutions or transformations can be employed to obtain enantiopure amino acids. For example, pig liver esterase (PLE) has been used to provide chirality with high optical purity in the synthesis of α-methyl amino acids, although the favored enantiomer can vary usm.edu.

Stereoselective Chemical Synthesis: Specific chemical routes, such as those involving chiral auxiliaries or stereoselective cyclization reactions, can also yield enantiomerically enriched α-methyl amino acids. For instance, the synthesis of L-(αMe)Nva (L-2-methylnorvaline) has been achieved through stereoselective chemical and chemoenzymatic approaches nih.gov. Other methods for α-methylated amino acids involve the stereoselective methylation of imidazolidinone enolates nih.govresearchgate.net.

Fmoc Protection Strategies for Amino Acid Derivatives

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto the α-amino function of 2-methylnorvaline is a crucial step for its use in peptide synthesis. The Fmoc group is valued for its base lability, allowing for selective deprotection under mild conditions without affecting acid-labile protecting groups wikipedia.orgacs.org.

The primary reagents for Fmoc protection are:

9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): This reagent reacts with amines under Schotten-Baumann conditions (e.g., aqueous bicarbonate solution) or anhydrous conditions acs.orgrsc.org. While effective, Fmoc-Cl is sensitive to moisture and heat, and its use can sometimes lead to the formation of Fmoc-dipeptides as byproducts total-synthesis.comub.edu.

N-(9-Fluorenylmethoxycarbonyl)succinimide (Fmoc-OSu): Fmoc-OSu is generally preferred due to its increased stability and milder reaction conditions compared to Fmoc-Cl wikipedia.orgtotal-synthesis.com. It reacts with amino groups via nucleophilic substitution, forming a stable amide bond medchemexpress.com. While Fmoc-OSu offers advantages, it can sometimes lead to the formation of Fmoc-β-alanine derivatives as side products ub.edu.

Other Reagents: Less common reagents include 9-fluorenylmethyl azidoformate and Fmoc-benzotriazole derivatives wikipedia.orgorganic-chemistry.org. A newer reagent, Fmoc-2-MBT, has been developed to minimize side reactions associated with Fmoc-Cl and Fmoc-OSu ub.edu.

The general procedure for Fmoc protection typically involves dissolving the amino acid in an aqueous-organic solvent mixture (e.g., water/ethanol or water/dioxane) with a mild base (such as sodium bicarbonate or sodium carbonate) and then adding the Fmoc-protecting reagent rsc.org.

Table 2.2.1: Common Fmoc Protection Reagents and Their Characteristics

| Reagent | Reactivity | Advantages | Disadvantages | Primary Use in Fmoc Protection |

| Fmoc-Cl | Highly reactive acid chloride | Readily available | Sensitive to moisture/heat; potential for dipeptide byproducts total-synthesis.comub.edu | Direct acylation |

| Fmoc-OSu | Reactive succinimide (B58015) ester | Stable, easier to handle, fewer side reactions than Fmoc-Cl wikipedia.orgtotal-synthesis.com | Can form Fmoc-β-Ala-OH side products ub.edu | Direct acylation |

| Fmoc-2-MBT | Activated ester (Mercaptobenzothiazole) | Minimizes dipeptide and β-alanine side products ub.edu | Less common than Fmoc-OSu | Direct acylation |

Optimization of Reaction Conditions for Fmoc-2-Me-Nval-OH Synthesis

Optimizing the reaction conditions for Fmoc protection is crucial for maximizing yield, purity, and minimizing reaction time and side product formation. Key parameters include reagent stoichiometry, temperature, solvent system, and reaction duration.

Stoichiometry: A slight excess of the Fmoc-protecting reagent (e.g., 1.1 to 1.25 equivalents) is often used to ensure complete reaction of the amino acid omizzur.com. For Fmoc-Cl derivatization, a 2:1 Fmoc-Cl/analyte ratio was found to be satisfactory for gabapentin (B195806) derivatization scielo.br.

Temperature and Time: Reactions are typically conducted at mild temperatures, often starting at 0-5°C and then progressing to room temperature or slightly elevated temperatures (e.g., 25-60°C) rsc.orgscielo.br. Reaction times can range from a few hours to overnight, depending on the reagent and substrate scielo.br. For instance, reactions at room temperature are often more practical and economically viable scielo.br. Ultrasonic irradiation has been shown to significantly reduce reaction times for Fmoc protection scielo.br.

Solvent System: Aqueous-organic solvent mixtures, such as water/ethanol or water/dioxane, are commonly employed to solubilize both the amino acid and the Fmoc reagent rsc.org. The choice of solvent can influence the reaction rate and the solubility of the product.

pH Control: Maintaining a slightly basic pH (e.g., using sodium bicarbonate or sodium carbonate) is essential for the deprotonation of the amino group, facilitating nucleophilic attack on the Fmoc reagent. However, prolonged exposure to strong bases or high temperatures can lead to degradation of the Fmoc reagent or product scielo.br.

Table 2.3.1: Optimized Conditions for Fmoc Protection of Amino Acids

| Parameter | Typical Range/Condition | Notes | Reference |

| Reagent | Fmoc-OSu or Fmoc-Cl | Fmoc-OSu often preferred for control total-synthesis.com | total-synthesis.com |

| Stoichiometry | 1.1-1.25 equiv. of Fmoc reagent | Slight excess ensures full conversion | omizzur.com |

| Solvent | Water/organic solvent (e.g., EtOH, Dioxane) | Solubilizes reactants | rsc.org |

| Base | NaHCO₃ or Na₂CO₃ | Maintains pH for amine deprotonation | rsc.org |

| Temperature | 0-5°C (initial), then RT to 60°C | Optimized for specific reagents; room temp often practical scielo.br; degradation above 45°C in base scielo.br | rsc.orgscielo.br |

| Time | 1-24 hours | Varies with temperature and reagent; ultrasound can shorten time scielo.br | scielo.br |

| Optimization | 25°C, 15 min for gabapentin with Fmoc-Cl (2:1 ratio) | Example of optimization for specific derivatization scielo.br | scielo.br |

Purification and Isolation Techniques for Synthetic this compound

Following synthesis, the crude this compound requires purification to remove unreacted starting materials, reagents, and byproducts. Common techniques include:

Extraction: Liquid-liquid extraction is a primary method. After the reaction, the mixture is typically acidified (e.g., with dilute HCl) to protonate any remaining amino acid and to facilitate the extraction of the Fmoc-protected amino acid into an organic solvent like ethyl acetate (B1210297) (EtOAc) . Multiple extractions are often performed to maximize recovery.

Washing: The organic layer containing the product is washed sequentially with water, brine, and sometimes saturated sodium bicarbonate solution to remove residual acids, bases, and water-soluble impurities .

Drying and Evaporation: The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and then concentrated under reduced pressure to yield the crude product rsc.org.

Chromatography: For higher purity, particularly to remove closely related impurities or to separate enantiomers if the precursor synthesis was not perfectly stereoselective, chromatographic techniques are employed.

Column Chromatography: Silica gel column chromatography using solvent systems like ethyl acetate/hexane mixtures is effective for purifying Fmoc-amino acids rsc.org.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used for both purification and analytical determination of purity and enantiomeric excess. Chiral stationary phases are essential for separating enantiomers rsc.orgnih.gov.

Recrystallization: If the product is crystalline, recrystallization from suitable solvents (e.g., hot ethanol) can provide highly pure material rsc.org.

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthesis of this compound

This compound is primarily utilized as a building block in Solid-Phase Peptide Synthesis (SPPS) , where pre-synthesized Fmoc-protected amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin nih.govcpcscientific.comrsc.org. The synthesis of the Fmoc-protected amino acid building block itself is predominantly carried out via solution-phase chemistry .

Solution-Phase Synthesis of this compound: This approach involves synthesizing the 2-methylnorvaline precursor in solution, followed by Fmoc protection of the amino group in solution, and subsequent purification.

Advantages:

Ease of Purification and Characterization: Solution-phase synthesis allows for straightforward purification using standard techniques like extraction, crystallization, and chromatography, enabling rigorous characterization (NMR, MS, HPLC) of intermediates and the final product.

Scalability: Solution-phase methods are generally well-established and readily scalable for industrial production of Fmoc-amino acid building blocks.

Cost-Effectiveness: For the preparation of the building block, solution-phase synthesis is typically more cost-effective than attempting solid-phase synthesis of the monomer.

Disadvantages:

Requires careful handling and isolation of intermediates.

Solid-Phase Synthesis of this compound: While the application of Fmoc-amino acids is in solid-phase peptide synthesis, synthesizing the Fmoc-protected amino acid itself on a solid support is less common as a primary method for preparing the building block. It would involve attaching the unprotected 2-methylnorvaline to a resin, followed by Fmoc protection.

Potential Advantages (Hypothetical for building block synthesis):

Potentially simpler workup if the product remains on the resin.

Disadvantages:

Complexity: Synthesizing and purifying a single Fmoc-protected amino acid monomer on a resin is generally more complex and less efficient than solution-phase methods.

Characterization Challenges: Characterizing a single Fmoc-amino acid attached to a resin can be more difficult than characterizing a purified compound in solution.

Cost: The cost of resins and specialized solid-phase synthesis equipment for preparing a single monomer would likely outweigh the benefits compared to established solution-phase routes.

Incorporation of Fmoc 2 Me Nval Oh in Peptide and Peptidomimetic Design

Strategies for Site-Specific Incorporation within Peptide Chains

Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant method for incorporating Fmoc-2-Me-Nval-OH into peptide chains. This strategy relies on the base-labile nature of the Fmoc protecting group, allowing for its removal under mild conditions (typically using piperidine (B6355638) in dimethylformamide, DMF) without affecting side-chain protecting groups or the peptide-resin linkage nih.govbachem.comamericanpeptidesociety.orguit.nothermofisher.com. The process involves:

Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed.

Activation and Coupling: this compound is activated using standard coupling reagents (e.g., HBTU, HATU, BOP/DIEA) and then coupled to the free amine of the deprotected residue. uit.nothermofisher.comsigmaaldrich.com.

Washing: Excess reagents and by-products are washed away.

Repetition: This cycle is repeated for each subsequent amino acid in the sequence.

The presence of the methyl group at the alpha-carbon of 2-methylnorvaline (B3422676) can introduce steric hindrance, potentially affecting coupling efficiency. This may necessitate optimized coupling conditions, such as extended reaction times or increased concentrations of coupling reagents, to ensure complete incorporation nih.govrsc.org.

Impact of this compound Residues on Peptide Secondary Structure Formation

The introduction of non-natural amino acids with modifications at the alpha-carbon, such as the methyl group in 2-methylnorvaline, can significantly influence the conformational preferences of a peptide biorxiv.orgnih.gov. These substitutions restrict the available backbone torsion angles (φ and ψ), thereby influencing the peptide's propensity to adopt specific secondary structures like alpha-helices or beta-sheets.

While direct studies specifically detailing the secondary structure impact of this compound are limited in the provided literature, the effects of similar alpha-methylated amino acids are well-documented. For instance, alpha-aminoisobutyric acid (Aib), which possesses two methyl groups at the alpha-carbon, is known to strongly promote the formation of 310-helices and alpha-helices due to its restricted conformational space biorxiv.orgnih.govresearchgate.net. Similarly, the single methyl group in 2-methylnorvaline is expected to influence backbone flexibility and potentially favor or stabilize certain helical or turn conformations, depending on its position within the peptide sequence biorxiv.orgnih.govcuni.cz.

Table 1: Influence of Alpha-Carbon Substitution on Peptide Conformation (Illustrative)

| Amino Acid Type | Alpha-Carbon Substitution | Propensity for Secondary Structure | Notes | Citation |

| Natural Valine | H | Variable | Can form helices, sheets, or be disordered | biorxiv.org |

| 2-Methylnorvaline | CH3 | Increased helical propensity | Restricts torsion angles, influences backbone | biorxiv.orgnih.govcuni.cz |

| Aib (α-aminoisobutyric acid) | CH3, CH3 | High helical propensity (310/α) | Significant steric bulk, favors helices | biorxiv.orgnih.govresearchgate.net |

Influence on Peptide Stability and Conformational Restraints

The incorporation of this compound can enhance peptide stability by introducing conformational restraints and improving resistance to enzymatic degradation. The methyl group at the alpha-carbon sterically hinders the peptide backbone, making it less accessible to proteases nih.govrsc.orgnih.gov. This steric shielding is a key factor in increasing the peptide's half-life in biological environments.

Applications in the Design of Constrained Peptide Scaffolds

The ability to introduce specific conformational constraints makes this compound a valuable component in the design of peptide scaffolds. By strategically placing such residues, researchers can engineer peptides with predictable three-dimensional structures, mimicking or improving upon natural peptide folds nih.govbakerlab.orgslideshare.netrsc.orgnih.gov.

These constrained scaffolds are crucial for developing peptide-based therapeutics and probes. They allow for the precise presentation of pharmacophores, leading to enhanced target specificity and potency. The rigidification provided by residues like 2-methylnorvaline can help lock the peptide into a bioactive conformation, reducing flexibility and improving its drug-like properties nih.govbakerlab.org.

Role in Enhancing Protease Resistance of Peptide Analogs (Academic Study)

A significant benefit of incorporating alpha-methylated amino acids, such as 2-methylnorvaline, is the marked increase in resistance to proteolytic enzymes. N-methylation of amino acid residues is a well-established strategy for improving peptide stability nih.govrsc.orgnih.gov. Academic studies have demonstrated that peptides containing N-methylated amino acids exhibit substantially longer half-lives in the presence of proteases like elastase and chymotrypsin (B1334515) compared to their non-methylated counterparts.

For example, studies on N-methylated somatostatin (B550006) analogs showed a fivefold increase in enzymatic stability against elastase, extending the half-life from approximately 15.5 minutes to 74 minutes rsc.org. Similarly, research on "Scanning Unnatural Protease Resistant" (SUPR) peptides, which incorporate N-methyl residues, revealed up to a 400-fold improvement in resistance to chymotrypsin and over 3,700-fold improvement against proteinase K compared to the parent peptide sequence nih.gov. While these studies may not specifically use this compound, they highlight the general principle that alpha-carbon methylation significantly enhances protease resistance.

Table 2: Protease Resistance Enhancement by N-Methylation (Illustrative)

| Peptide Type/Modification | Enzyme | Half-life (min) | Fold Increase | Citation |

| Somatostatin analog (natural) | Elastase | 15.5 ± 2 | 1x | rsc.org |

| Somatostatin analog (N-Me) | Elastase | 74 ± 6 | ~5x | rsc.org |

| Gα peptide (parent) | Chymotrypsin | N/A | 1x | nih.gov |

| Gα SUPR peptide (N-Me) | Chymotrypsin | N/A | ~400x | nih.gov |

| Gα peptide (parent) | Proteinase K | N/A | 1x | nih.gov |

| Gα SUPR peptide (N-Me) | Proteinase K | N/A | >3,700x | nih.gov |

This compound as a Building Block for Non-Ribosomal Peptide Synthesis Analogs

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs) uzh.chnih.gov. A hallmark of NRPs is their frequent incorporation of non-proteinogenic amino acids, including methylated, halogenated, and cyclized variants, which contribute to their unique biological activities and structural complexity uzh.chnih.govbiorxiv.org.

While this compound is utilized in chemical peptide synthesis, it serves as a crucial building block for creating synthetic analogs of these naturally occurring NRPs. By incorporating modified amino acids like 2-methylnorvaline, researchers can mimic the structural and functional characteristics of natural NRPs, or design novel peptides with improved properties. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents inspired by the rich chemistry of NRPs uzh.chbiorxiv.org. The ability to precisely place such modified residues using Fmoc chemistry facilitates the de novo design of peptides that emulate the complexity and bioactivity of their ribosomal counterparts.

Derivatives and Analogs of Fmoc 2 Me Nval Oh and Their Research Utility

Synthesis of Side-Chain Modified Fmoc-2-Me-Nval-OH Derivatives

While the core structure of 2-methylnorvaline (B3422676) is often desired for its steric bulk and influence on peptide backbone conformation, modification of its side chain can introduce novel functionalities. The synthesis of such derivatives often involves multi-step processes that begin with a suitable precursor to 2-methylnorvaline, followed by the introduction of the desired functional group and subsequent Fmoc protection.

One common strategy for side-chain modification is N-alkylation. A general method for the side-chain mono-N-alkylation of Fmoc-amino acids has been developed using 4 Å molecular sieves as a base to facilitate the reaction with an appropriate alkyl halide. nih.gov This approach could theoretically be adapted to a precursor of 2-methylnorvaline that has a functional group on its side chain amenable to alkylation.

Another approach involves the synthesis of N-methylated amino acids. While this is a modification of the α-amino group rather than the side chain, it is a significant derivatization. A convenient route for preparing N-Fmoc-N-methyl-α-amino acids has been reported. researchgate.net This method utilizes a benzhydryl group to temporarily protect the carboxyl function of an N-nosyl-α-amino acid, which is then methylated using diazomethane. researchgate.net Subsequent removal of the nosyl and benzhydryl groups, followed by Fmoc protection, would yield the desired N-methylated amino acid.

For modifications on the propyl side chain of 2-methylnorvaline, synthetic routes would likely start from a different precursor. For instance, introducing a hydroxyl or amino group onto the side chain would require a starting material with these functionalities, which would then be elaborated to form the 2-methylnorvaline scaffold before Fmoc protection.

Table 1: Potential Strategies for Side-Chain Modification of this compound

| Modification Strategy | Description | Potential Application |

| Side-Chain N-Alkylation | Introduction of an alkyl group onto a nitrogen atom within the side chain. | Modifying polarity, lipophilicity, or introducing a reactive handle. |

| Nα-Methylation | Methylation of the α-amino group. | Increasing metabolic stability and altering peptide conformation. |

| Functional Group Introduction | Incorporation of groups like hydroxyl, amino, or carboxyl onto the side chain. | Enabling further conjugation, altering solubility, or introducing specific interactions. |

Exploration of Alternative Protecting Group Strategies for 2-Methylnorvaline

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used for the protection of the α-amino group in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions. chempep.comaltabioscience.com However, alternative protecting groups are sometimes employed depending on the specific synthetic strategy and the desired properties of the final peptide. americanpeptidesociety.org

Other protecting groups for the amino functionality include:

Benzyloxycarbonyl (Cbz or Z): This group is typically removed by hydrogenolysis (H2/Pd) or strong acids like HBr in acetic acid. creative-peptides.com It is more commonly used in solution-phase synthesis.

p-Toluenesulfonyl (Tos): A very stable protecting group, removable by strong reducing conditions such as sodium in liquid ammonia. creative-peptides.com

Trityl (Trt): A bulky protecting group that is labile to mild acidic conditions. creative-peptides.com

For the carboxylic acid terminus of 2-methylnorvaline, esterification is the standard protection method, especially during the synthesis of the amino acid itself before its activation for peptide coupling. Common ester protecting groups include methyl, ethyl, and benzyl (B1604629) esters, which can be cleaved under various conditions.

Table 2: Comparison of Common Amino Protecting Groups for 2-Methylnorvaline

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Mild deprotection; UV-active for monitoring. chempep.com |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to many side-chain protecting groups. americanpeptidesociety.org |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis, strong acid | Common in solution-phase synthesis. creative-peptides.com |

| p-Toluenesulfonyl | Tos | Strong reduction | Highly stable. creative-peptides.com |

| Trityl | Trt | Mild acid | Bulky and acid-labile. creative-peptides.com |

Research on Conformationally Restricted Analogs Derived from this compound

Incorporating conformational constraints into peptides is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. nih.gov This is achieved by reducing the conformational flexibility of the peptide, which can pre-organize it into a bioactive conformation for receptor binding. nih.gov For this compound, its inherent α-methylation already imparts a degree of conformational restriction. Further constraints can be introduced by creating cyclic or bicyclic analogs.

The synthesis of such analogs often involves the introduction of functional groups that can be cyclized. For example, the synthesis of conformationally constrained lysine (B10760008) analogs has been achieved by creating bicyclic systems. nih.gov A similar approach could be envisioned for 2-methylnorvaline, where the side chain is functionalized and then cyclized back onto the backbone or another part of the side chain.

Another strategy to introduce conformational constraints is the use of dehydroamino acids. For instance, the incorporation of ∆Val (α,β-dehydrovaline) has been shown to influence peptide conformation, although, in some model dipeptides, it led to an extended conformation rather than a folded one. ias.ac.in This highlights that the effect of a conformational constraint is highly dependent on the local peptide sequence.

Proline analogs are another important class of conformationally restricted amino acids that have found broad application in drug design. nih.gov The development of bicyclic proline analogs, such as 2,4-methanoprolines, demonstrates the ongoing effort to create novel, conformationally constrained building blocks. nuph.edu.ua While not directly derived from 2-methylnorvaline, the principles behind the design and synthesis of these analogs could inspire the creation of novel constrained structures based on the 2-methylnorvaline scaffold.

The general approach to creating conformationally restricted analogs involves:

Synthesis: A multi-step synthesis is typically required to create the constrained amino acid monomer.

Incorporation: The Fmoc-protected constrained analog is then incorporated into a peptide sequence using standard SPPS.

Applications of this compound Analogs in Probing Biomolecular Interactions (Academic Context)

Analogs of this compound can be valuable tools for studying biomolecular interactions, particularly protein-protein interactions (PPIs). researchgate.net By modifying the side chain of 2-methylnorvaline, researchers can introduce probes that allow for the detection and characterization of these interactions.

A powerful technique for studying PPIs is photo-cross-linking. nih.gov This involves incorporating a photoreactive amino acid analog into a peptide or protein. Upon photoactivation, the analog forms a covalent bond with its interacting partner, allowing for the identification of the binding site. nih.gov An analog of 2-methylnorvaline could be designed to contain a photoreactive group, such as a diazirine, on its side chain.

Bifunctional amino acids that contain both a photoreactive group and a bioorthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry) are particularly useful. nih.gov These allow for the covalent capture of interacting partners, followed by their enrichment and identification using mass spectrometry. metwarebio.com The synthesis of a 2-methylnorvaline analog with these features would provide a novel probe for studying PPIs.

The introduction of conformational constraints, as discussed in the previous section, can also be used to probe biomolecular interactions. By rigidifying a peptide ligand, researchers can investigate the importance of a particular conformation for binding affinity and specificity. nih.gov This can provide insights into the structure of the binding pocket of a receptor.

Table 3: Potential Applications of this compound Analogs in Studying Biomolecular Interactions

| Analog Type | Application | Method |

| Photoreactive Analog | Identifying protein-protein interaction partners and binding sites. | Photo-cross-linking followed by mass spectrometry. nih.gov |

| Bifunctional Analog | Covalent capture and enrichment of interacting proteins. | Photo-cross-linking and bioorthogonal ligation. nih.gov |

| Conformationally Restricted Analog | Investigating the bioactive conformation of a peptide ligand. | Binding assays and structural biology techniques (e.g., NMR, X-ray crystallography). |

Advanced Spectroscopic and Structural Characterization Methodologies for Fmoc 2 Me Nval Oh Containing Constructs

X-ray Crystallography for Atomic-Level Structural Determination of Fmoc-2-Me-Nval-OH and its Derivatives

X-ray crystallography stands as a cornerstone technique for determining the definitive three-dimensional atomic structure of crystalline materials wikipedia.org. This experimental science involves directing a beam of X-rays onto a crystal, causing them to diffract in specific patterns. By meticulously measuring the angles and intensities of these diffracted beams, crystallographers can reconstruct a detailed map of electron density within the crystal. This map allows for the precise localization of atoms, the determination of bond lengths and angles, and the identification of intermolecular interactions such as hydrogen bonding wikipedia.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, offers powerful non-destructive methods for identifying and analyzing the functional groups present within a molecule renishaw.com. These techniques probe the vibrational modes of molecular bonds, which are highly sensitive to the local chemical environment and molecular structure. Each functional group possesses characteristic absorption (IR) or scattering (Raman) frequencies, creating a unique spectral "fingerprint" for a given compound renishaw.com.

For this compound, vibrational spectroscopy is crucial for confirming the presence and integrity of its constituent functional groups, including the Fmoc protecting group, the carboxylic acid moiety, and the secondary amine of the 2-methylnorvaline (B3422676) residue.

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the IR spectrum around 1700-1720 cm⁻¹ spectroscopyonline.com. The fluorene (B118485) ring system contributes characteristic aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

Carboxylic Acid (-COOH): The carboxylic acid functionality exhibits several diagnostic vibrational bands. The O-H stretching vibration is notably broad and intense, usually falling between 3500 and 2500 cm⁻¹, a consequence of strong intermolecular hydrogen bonding, often forming dimers spectroscopyonline.com. The C=O stretching vibration of the carboxylic acid group is typically found in the IR spectrum between 1730 and 1700 cm⁻¹, and the C-O stretching vibration is observed in the range of 1320-1210 cm⁻¹ spectroscopyonline.com.

Secondary Amine (-NH-): The N-H stretching vibration of the secondary amine in the 2-methylnorvaline backbone is expected in the region of 3300-3500 cm⁻¹.

Alkyl Groups: The methyl (-CH₃) and methylene (B1212753) (-CH₂) groups within the 2-methylnorvaline structure will contribute C-H stretching vibrations, typically observed around 2850-3000 cm⁻¹, and various bending modes.

While specific IR and Raman spectra for this compound were not detailed in the provided search results, the analysis of related compounds like 2-(Fmoc-amino)ethanol spectrabase.com and general carboxylic acids spectroscopyonline.com allows for the prediction of characteristic spectral features. These techniques are indispensable for quality control during synthesis, verifying that the Fmoc protection and the amino acid structure are intact and free from significant degradation products.

Expected Vibrational Frequencies for this compound

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | Notes |

| Fmoc (C=O stretch) | 1700-1720 | 1690-1720 | Characteristic of the carbamate (B1207046) ester in the Fmoc group. |

| Carboxylic Acid (O-H stretch, H-bonded) | 3500-2500 (broad) | N/A (broad O-H stretch less common) | Very broad due to strong hydrogen bonding in dimers. |

| Carboxylic Acid (C=O stretch) | 1730-1700 | 1700-1730 | Strong absorption, characteristic of carboxylic acids. |

| Carboxylic Acid (C-O stretch) | 1320-1210 | 800-1200 | Can be complex, indicative of C-O single bond vibrations. |

| Secondary Amine (N-H stretch) | 3300-3500 | 3300-3500 | Presence of the secondary amine in the amino acid backbone. |

| Alkyl (C-H stretch) | 2850-3000 | 2850-3000 | From methyl and methylene groups in the valine side chain and backbone. |

| Aromatic (C=C stretch) | 1600-1450 | 1600-1450 | From the fluorene ring system of the Fmoc group. |

Conformational and Stereochemical Investigations of Fmoc 2 Me Nval Oh Residues

Stereoisomeric Purity and its Chromatographic Assessment

Ensuring the stereoisomeric purity of unnatural amino acids like Fmoc-2-Me-Nval-OH is paramount for reproducible and reliable peptide synthesis and subsequent biological or material science applications. The presence of stereoisomers can lead to heterogeneous peptide populations with altered or unpredictable properties. High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing and ensuring the enantiomeric and diastereomeric purity of such compounds mdpi.comnih.gov.

Specifically, chiral stationary phases (CSPs) are employed in HPLC to achieve the separation of stereoisomers. Methods utilizing ion-exchange principles with CSPs based on cinchona alkaloids have demonstrated efficacy in separating β-methyl-substituted amino acids mdpi.com. While specific chromatographic data for this compound is not universally published, related Fmoc-protected amino acids are typically expected to meet high purity standards, often exceeding 95% or 98% purity as determined by HPLC sigmaaldrich.comcusabio.com. The successful separation of stereoisomers often becomes more pronounced when these amino acids are incorporated into peptide chains, as the peptide backbone can provide additional interactions with the chiral stationary phase, enhancing resolution nih.gov. Chromatographic methods, often coupled with mass spectrometry (LC-MS), are essential for both qualitative and quantitative determination of stereoisomeric composition nih.gov.

Table 1: Chromatographic Purity Assessment of Fmoc-Protected Amino Acids

| Compound Name | Purity Standard (Typical) | Primary Analytical Method | Notes |

| This compound | ≥95% | HPLC | High purity is critical for defined peptide structures cusabio.com. |

| Fmoc-2-Nal-OH | ≥98.0% | HPLC | Demonstrates the high purity standards for related compounds sigmaaldrich.com. |

| Various Fmoc-Amino Acids | ≥98.0% | HPLC | Essential for solid-phase peptide synthesis (SPPS) nih.gov. |

| β-Methyl-substituted AA | High Enantiomeric Purity | Chiral HPLC | Essential for controlling stereoisomeric purity mdpi.com. |

Conformational Preferences of the 2-Methylnorvaline (B3422676) Side Chain

The presence of a methyl group at the β-carbon of norvaline introduces steric bulk and influences the preferred conformations of the side chain. While specific detailed studies on the isolated side-chain conformational preferences of 2-methylnorvaline are limited in the provided search results, general principles governing β-branched amino acids apply. The side chain's conformation is dictated by the rotation around its constituent bonds, quantified by dihedral angles (χ angles). Steric interactions between the side chain atoms and the peptide backbone, as well as between side chain atoms themselves, play a significant role in determining low-energy rotameric states fccc.eduyale.edu.

For β-branched amino acids, such as valine and isoleucine, the branching at the β-carbon leads to distinct conformational propensities compared to their linear counterparts. This branching can restrict the accessible dihedral angles, favoring certain rotamers over others due to steric hindrance fccc.edu. For instance, the methyl group in 2-methylnorvaline will likely influence the χ¹ and potentially χ² angles, leading to a more defined or restricted set of preferred side-chain conformations compared to norvaline itself. Computational studies, such as density functional theory (DFT) and molecular dynamics simulations, are key tools for mapping these conformational energy landscapes and identifying preferred side-chain orientations scirp.org.

Influence of Chiral Centers on Peptide Backbone Conformation

The incorporation of 2-methylnorvaline, with its two chiral centers (α-carbon and β-carbon), significantly impacts the peptide backbone conformation. The additional methyl group at the β-position, in conjunction with the α-carbon's chirality, introduces steric constraints that influence the accessible dihedral angles of the peptide backbone, namely φ (N-Cα) and ψ (Cα-C). These backbone dihedral angles are the primary determinants of peptide secondary structures, such as α-helices and β-sheets acs.orglibretexts.org.

β-branched amino acids, in general, tend to destabilize α-helices due to steric clashes between the bulky side chains and the helix backbone. This effect is more pronounced for β-branching at the β-carbon libretexts.org. Consequently, residues like 2-methylnorvaline are more likely to promote or stabilize alternative secondary structures, such as β-sheets or specific turns, or lead to more extended backbone conformations. Studies on β-peptides have shown that the stereochemistry of β-amino acid residues can directly influence backbone torsional angles and, in turn, the stability of secondary structures like β-sheets nih.gov. For example, heterochirally substituted β-peptides have shown a greater preference for sheet formation compared to homochirally substituted ones, illustrating the profound impact of stereochemistry on conformational preferences nih.gov. The steric exclusion of large parts of the unfolded state by side chains in β-peptides can also contribute to stabilizing folded conformations, a mechanism distinct from that in α-peptides nih.gov.

Table 2: General Propensities of Amino Acid Side Chains on Peptide Backbone Conformation

| Amino Acid Type | Branching Location | Influence on α-Helix | Propensity for β-Sheet | Notes on Backbone Dihedrals (φ, ψ) |

| β-Branched (e.g., Val, Ile, 2-Me-Nval) | β-carbon | Destabilizing | Increased | Steric hindrance influences φ and ψ angles, favoring β-conformer libretexts.orgnih.gov. |

| Linear Aliphatic (e.g., Ala, Leu) | None | Neutral/Favorable | Moderate | Less steric hindrance, allowing greater flexibility in φ and ψ. |

Dynamic Conformational Exchange in this compound Peptides

Peptides are not static structures but rather exist as ensembles of interconverting conformations. The dynamic behavior of peptides containing unnatural amino acids like this compound can be significantly different from their natural counterparts. The introduction of the β-methyl group can alter the energy landscape of the peptide, potentially affecting the rates and pathways of conformational exchange.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and electron paramagnetic resonance (EPR) spectroscopy are invaluable for probing these dynamic processes. NMR can reveal information about the interconversion between different conformational states by monitoring changes in chemical shifts or relaxation rates utoronto.canih.gov. EPR, sensitive to molecular motion, can provide correlation times that reflect the dynamics of peptide segments nih.gov.

The presence of the β-methyl group may lead to a more rugged energy landscape, where multiple low-energy conformations compete. This could result in slower conformational exchange rates or a greater propensity for specific, stable conformations compared to peptides without such modifications. Understanding this dynamic behavior is crucial, as it can influence how peptides interact with biological targets or self-assemble into higher-order structures utoronto.canih.gov. For instance, conformational dynamics can play a role in binding affinity and specificity, where transient structures or the accessibility of different conformational states can be critical for molecular recognition nih.govnih.gov.

Compound List:

this compound

Fmoc-2-Nal-OH

Fmoc-Ile-OH

Fmoc-Val-OH

Fmoc-Ala-OH

Fmoc-Leu-OH

β-amino acids

β-branched amino acids

Chiral stationary phases (CSPs)

Marfey's reagent (FDAA)

Mechanistic Studies Involving Fmoc 2 Me Nval Oh in Peptide Synthesis and Reactivity

Kinetic and Mechanistic Aspects of Fmoc Deprotection

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in SPPS, proceeding via a base-mediated β-elimination (E1cB) mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.govtotal-synthesis.com This generates a carbanion, leading to the elimination of dibenzofulvene (DBF) and a carbamate (B1207046) anion, which then decarboxylates to release the free amine of the peptide chain. rsc.org The reactive DBF electrophile is subsequently trapped by the amine base to form a stable adduct. chempep.com

While this mechanism is universal for all Fmoc-protected amino acids, the kinetics of the reaction can be significantly affected by steric hindrance around the N-terminus. For residues like Fmoc-2-Me-Nval-OH, the bulky α-methyl and n-propyl side chain can impede the approach of the base to the Fmoc group. This steric congestion can lead to slower or incomplete deprotection compared to less hindered amino acids when standard conditions (e.g., 20% piperidine in DMF) are used. peptide.comiris-biotech.de

In cases of slow or incomplete Fmoc removal due to aggregation or steric hindrance, more forcing conditions may be required. peptide.com This can involve:

Extended reaction times: Increasing the duration of the deprotection step.

Elevated temperatures: Performing the reaction at higher temperatures, often facilitated by microwave irradiation.

Stronger base systems: Utilizing a more potent, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations (e.g., 1-2%) as an additive to the piperidine solution to accelerate the initial proton abstraction. rsc.orgpeptide.com

Studies on other sterically hindered residues have shown that incomplete deprotection is a primary concern, which can lead to the formation of deletion peptides in the final product. nih.gov Therefore, careful monitoring and optimization of the deprotection step are crucial when incorporating this compound.

Investigation of Coupling Efficiencies in this compound Incorporation

The formation of a peptide bond involving an α,α-disubstituted amino acid like this compound is one of the most challenging steps in peptide synthesis. The steric hindrance caused by the α-methyl group, in addition to the side chain, severely slows down the acylation of the preceding amino acid's N-terminal amine. Conventional coupling reagents may fail to achieve complete incorporation, resulting in low yields and truncated sequences. researchgate.net

To overcome this kinetic barrier, highly efficient coupling reagents that generate extremely reactive intermediates are necessary. The choice of activating agent is paramount to achieving acceptable coupling yields. While standard reagents like HBTU may be less effective, more potent aminium/uronium or phosphonium (B103445) salt-based reagents are preferred. bachem.com The generation of amino acid fluorides in situ has also proven to be a powerful strategy for coupling sterically hindered residues. oup.com

The following table summarizes coupling reagents frequently employed for sterically hindered amino acids like this compound, based on their performance in similar challenging couplings.

| Coupling Reagent | Full Name | Class | General Efficacy for Hindered Residues |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | High. The HOAt-based active ester is highly reactive and less prone to side reactions than HOBt-based esters. Often the reagent of choice. |

| HCTU | (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | High. The 6-Cl-HOBt-based active ester provides higher reactivity than HBTU, making it effective for difficult couplings. |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High. Generates a highly reactive HOBt ester. Known for its high performance in difficult couplings. |

| COMU | (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino))uronium hexafluorophosphate) | Aminium/Uronium Salt | Very High. Based on Oxyma, it is considered a third-generation reagent with superior reactivity and reduced racemization risk. luxembourg-bio.com |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Acid Fluoride Generator | Very High. Generates highly reactive acyl fluorides in situ, which are particularly effective for coupling α,α-disubstituted amino acids. oup.com |

To maximize coupling efficiency, strategies often involve using a significant excess of the amino acid and coupling reagents, extended reaction times, double coupling cycles, and the use of microwave energy to overcome the high activation energy barrier. researchgate.net

Side Reactions and Their Mitigation during this compound Peptide Synthesis

The primary side reaction associated with the use of this compound is the failure of the coupling reaction, leading to the formation of deletion sequences where the 2-Me-Nval residue is missing. This is a direct consequence of the steric hindrance discussed above. researchgate.net

Mitigation strategies for incomplete coupling are central to the successful synthesis of peptides containing this residue:

Optimized Coupling Protocols: Employing powerful coupling reagents like HATU or COMU, often in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or sym-collidine, is standard practice. bachem.comuci.edu

Double Coupling: After a first coupling cycle, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated amino acid to drive the reaction to completion.

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate slow coupling reactions by overcoming the kinetic hurdles associated with sterically demanding residues. researchgate.net

Monitoring: Careful monitoring of the coupling reaction completion using a qualitative test (such as the Kaiser test or bromophenol blue test) is essential to ensure the free amine has been fully acylated before proceeding to the next deprotection step. uci.edu

Unlike other amino acids, this compound is not susceptible to side reactions like aspartimide formation or 3-(1-piperidinyl)alanine formation, which are sequence and residue-specific. peptide.comiris-biotech.de The main challenge remains achieving quantitative incorporation into the peptide chain.

Racemization Studies During Activation and Coupling of this compound

Racemization is a significant potential side reaction during peptide synthesis, where the stereochemical integrity of an amino acid is compromised. The most common mechanism for racemization during the coupling of Fmoc-amino acids involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. This occurs when the activated carboxyl group is attacked by the carbonyl oxygen of the urethane (B1682113) (Fmoc) protecting group. The resulting oxazolone (B7731731) has an acidic proton at the α-carbon, which can be abstracted by a base (like DIEA) present in the coupling mixture. Reprotonation can occur from either face, leading to racemization. nih.gov

However, α,α-disubstituted amino acids, including this compound, are exceptionally resistant to racemization via this pathway. The absence of a proton on the α-carbon means that the key intermediate for racemization—the enolized oxazolone—cannot be formed. The presence of the α-methyl group effectively blocks this major racemization pathway. nih.gov

Numerous studies have confirmed that the risk of racemization for α-methyl amino acids during peptide bond formation is negligible. researchgate.net While other racemization mechanisms exist, they typically require much harsher conditions not encountered during standard Fmoc-SPPS. Therefore, the incorporation of this compound, while challenging from a coupling efficiency standpoint, offers the significant advantage of preserving stereochemical purity at the incorporation site. This high resistance to racemization is a key benefit of using α,α-disubstituted amino acids in the synthesis of stereochemically defined peptides.

Computational and Theoretical Approaches to Fmoc 2 Me Nval Oh Systems

Molecular Dynamics Simulations for Conformational Sampling of Fmoc-2-Me-Nval-OH Peptides

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movement of atoms and molecules over time, providing detailed insight into the conformational dynamics of peptides. nih.gov For peptides containing this compound, MD simulations are crucial for exploring the restricted conformational landscape imposed by the dual methylation at the nitrogen and the α-carbon.

Key research findings from simulations of N-methylated peptides indicate that methylation can restrict the accessible phi (φ) and psi (ψ) angles, often rendering the α-helical region of the Ramachandran plot inaccessible. researchgate.net This conformational control is critical, as the biological activity of a peptide is frequently determined by its specific folded structure, which facilitates precise binding to target receptors or enzymes. nbinno.com

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent (typically water) in the simulation box. | TIP3P, SPC/E (Explicit) |

| Ensemble | Statistical ensemble defining the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | Total time duration of the simulation. | 100 ns - 1 µs |

| Time Step | The interval between successive evaluations of forces and positions. | 2 fs |

| Temperature/Pressure | Thermodynamic conditions of the simulation. | 300 K / 1 bar |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. For this compound, these calculations provide fundamental insights into how N- and α-methylation alter the electronic structure and reactivity of the amide bond.

Studies on analogous N-methylated amino acids have shown that methylation leads to significant changes in electronic properties. rsc.orgnih.gov N-methylation typically increases the dipole moment and polarizability of the amide group. rsc.org It also raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the HOMO-LUMO energy gap, which can affect the molecule's reactivity and interaction with its environment. rsc.orgnih.gov Natural Bond Orbital (NBO) analysis can reveal changes in the partial atomic charges on the atoms of the amide bond, with the nitrogen and carbonyl carbon often becoming more positive. rsc.org These electronic modifications can influence non-covalent interactions, such as dipole-dipole and electrostatic interactions, which are critical for peptide structure and binding. QC calculations are also essential for parameterizing the novel this compound residue for use in classical MD force fields, ensuring that simulations accurately reflect its unique electronic character.

| Electronic Property | Predicted Effect of Methylation | Consequence |

|---|---|---|

| Dipole Moment | Increase | Altered electrostatic interactions and solubility. rsc.org |

| Polarizability | Increase | Enhanced van der Waals interactions. rsc.org |

| HOMO-LUMO Gap | Decrease | Increased chemical reactivity. nih.gov |

| Amide Bond Barrier | Lowered cis/trans energy barrier | Increased conformational flexibility around the amide bond. rsc.org |

| Partial Atomic Charges | N, C, and O atoms become more positive or less negative. | Modified hydrogen bonding potential and electrostatic interactions. rsc.org |

Molecular Modeling of this compound Interactions within Peptide Scaffolds

Molecular modeling integrates data from MD simulations and QC calculations to build comprehensive models of how this compound influences the structure and function of a larger peptide. The severe steric hindrance from the dual methylation makes this residue a powerful tool for controlling peptide secondary structure.

Incorporating an N-methylated amino acid can disrupt the hydrogen-bonding network essential for forming stable α-helices and β-sheets, often acting as a "helix breaker". nih.gov However, this same property can be used to induce or stabilize β-turns, which are crucial for the bioactivity of many peptides. The conformational rigidity of this compound can be exploited to pre-organize a peptide into a bioactive conformation that fits precisely into a target's binding pocket, thereby enhancing binding affinity and specificity. nbinno.com Molecular docking simulations can then be used to predict how a peptide containing this residue will bind to its target protein, providing a structural basis for its biological activity and guiding further optimization. nih.gov

| Structural Element | Potential Impact | Rationale |

|---|---|---|

| α-Helix | Disruption/Destabilization | Loss of N-H hydrogen bond donor and steric clash from methyl groups. nih.gov |

| β-Sheet | Disruption | Steric hindrance prevents the planar conformation required for sheet formation. |

| β-Turn | Induction/Stabilization | The residue's conformational constraints can favor the dihedral angles characteristic of turn structures. |

| Overall Conformation | Increased Rigidity | Reduced rotational freedom around φ, ψ, and ω bonds pre-organizes the peptide backbone. |

In Silico Design of Novel this compound Containing Constructs

In silico design leverages computational tools to create novel peptide sequences with desired properties, and the inclusion of non-canonical amino acids like this compound vastly expands the available chemical space for design. meilerlab.orgplos.org Software suites such as Rosetta are capable of incorporating NCAAs into peptide design protocols, allowing for the creation of new therapeutic candidates with improved pharmacological profiles. nih.govfrontiersin.org

The design process begins with parameterizing the this compound residue, defining its atomic properties, bond lengths, angles, and conformational preferences (rotamer libraries), often derived from QC calculations. frontiersin.org This allows the algorithm to accurately model the residue within a peptide structure. Designers can then use this residue to engineer specific features into a peptide, such as:

Enhanced Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from cleavage by proteases, increasing the peptide's half-life in vivo. nbinno.comresearchgate.net

Improved Membrane Permeability: N-methylation can increase lipophilicity, which may enhance the ability of a peptide to cross cell membranes. nbinno.com

Optimized Binding Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to significantly improved binding affinity. plos.org

Computational workflows can screen vast virtual libraries of peptides containing this compound to identify candidates with optimal binding to a protein target, paving the way for experimental synthesis and validation. biorxiv.orguq.edu.au

| Step | Description | Computational Tools |

|---|---|---|

| 1. Parameterization | Generate parameters (charges, atom types, rotamers) for the novel residue. | Gaussian, AutoRotLib frontiersin.org |

| 2. Scaffold Selection | Choose a starting peptide or protein scaffold for modification. | Protein Data Bank (PDB) |

| 3. Residue Placement | Identify positions in the scaffold where substitution with this compound would be beneficial. | Rosetta, MOE |

| 4. Conformational Search & Scoring | Generate and evaluate the stability and binding energy of designs containing the new residue. | RosettaDesign, FoldX |

| 5. Post-Design Analysis | Perform MD simulations and free energy calculations on top-ranked designs to validate stability and binding. | GROMACS, AMBER |

Emerging Research Trends and Future Directions for Fmoc 2 Me Nval Oh Chemistry

Integration with Advanced Bioconjugation Techniques

The unique structural features of Fmoc-2-Me-Nval-OH present both challenges and opportunities for its integration into advanced bioconjugation strategies. Bioconjugation, the process of linking biomolecules to other molecules, relies on specific and efficient chemical reactions. The N-methylation of the peptide backbone in residues derived from this compound removes the amide proton, which eliminates a key hydrogen bond donor site. This modification can influence the local conformation and reactivity of the peptide chain.

Furthermore, the steric bulk resulting from the α,α-disubstitution can hinder the approach of reagents to nearby functional groups, necessitating the use of highly efficient and chemoselective ligation methods. Researchers are exploring the compatibility of peptides containing 2-Me-Nval with techniques such as Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine, and oxime or hydrazone formation from aldehydes and ketones. nih.gov The inherent stability of thioether linkages, formed by reacting thiol groups of cysteine residues with reagents like iodoacetamides or maleimides, remains a robust option, though the steric environment around a neighboring 2-Me-Nval residue could modulate reaction kinetics. nih.gov Future research will likely focus on quantifying the impact of this sterically demanding residue on the efficiency of various bioconjugation reactions and developing new strategies that can overcome potential steric limitations.

Development of Automated Synthesis Protocols for this compound Peptides

The incorporation of sterically hindered amino acids like this compound into peptide sequences via automated solid-phase peptide synthesis (SPPS) is a significant challenge. nih.gov The N-methyl group and the α,α-disubstituted nature of this residue make peptide bond formation exceptionally difficult, often resulting in low coupling yields and truncated sequences. nih.govpeptide.com

To address these issues, specialized protocols are being developed. Key advancements include:

Advanced Coupling Reagents : Standard coupling reagents are often ineffective. High-potency reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) are employed to facilitate the difficult acylation step. peptide.com For couplings involving two adjacent N-methylated amino acids, even more specialized methods like the use of triphosgene (B27547) may be necessary.

Microwave and Flow Synthesis : Microwave-assisted SPPS can accelerate the slow coupling reactions by using controlled heating, significantly reducing synthesis time. researchgate.net Similarly, continuous-flow synthesis platforms offer rapid reagent exchange and precise temperature control, which can improve efficiency and yield in the synthesis of challenging sequences. researchgate.netpentelutelabmit.com

Optimized Reaction Conditions : Research indicates that coupling efficiency is highly dependent on the choice of solvent and base. Non-polar solvents and specific, non-nucleophilic bases like diisopropylethylamine (DIEA) or collidine are often required to achieve satisfactory results. nih.govpeptide.com

The development of robust and reliable automated protocols is crucial for making peptides containing this compound more accessible for broader research applications.

| Synthesis Challenge | Mitigation Strategy | Key Reagents/Technologies |

| Steric Hindrance at N-Terminus | Use of high-potency coupling reagents | HATU, HCTU, PyAOP, PyBroP |

| Slow Reaction Kinetics | Increased reaction temperature and time | Microwave-assisted SPPS, Flow Chemistry |

| Incomplete Coupling | Double coupling cycles, monitoring with non-ninhydrin tests (e.g., Bromophenol Blue) | Automated Synthesizers with feedback control |

| Aggregation of Peptide Chain | Use of structure-disrupting solvents and additives | NMP, DMF, Dichloromethane |

Exploration in Material Science Applications (e.g., peptide hydrogels, non-biological)

In material science, the Fmoc group itself is a powerful motif for driving the self-assembly of amino acids and short peptides into nanomaterials, particularly hydrogels. mdpi.com The aromatic fluorenyl moieties can form π–π stacking interactions, which, combined with hydrogen bonding between peptide backbones, lead to the formation of nanofibrous networks that entrap large volumes of water. mdpi.comnih.gov

The incorporation of this compound into these systems offers a mechanism to fine-tune the material properties of the resulting hydrogels.

Conformational Rigidity : The α,α-disubstitution severely restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. nih.govresearchgate.net While peptides of α-methylated amino acids often favor helical structures, the specific conformation induced by 2-Me-Nval can alter the morphology of the self-assembled nanofibers. nih.gov

Hydrophobicity and Stability : The additional methyl groups increase the hydrophobicity of the peptide, which can influence the critical gelation concentration and the mechanical properties of the hydrogel. The N-methylation also enhances resistance to enzymatic degradation, making these hydrogels more stable for potential long-term applications. peptide.com

These modified hydrogels are being explored for non-biological applications such as templates for the synthesis of inorganic nanostructures or as matrices for encapsulating sensitive chemical components. mdpi.com The ability to control fiber morphology and gel stiffness by incorporating residues like 2-Me-Nval is a key area of ongoing research. mdpi.com

| Modification to Gelator Peptide | Effect on Hydrogel Properties | Rationale |

| N-methylation | Increased proteolytic stability, altered fiber morphology | Removal of amide proton prevents enzymatic cleavage and disrupts typical β-sheet hydrogen bonding. |

| α,α-disubstitution | Increased rigidity (G'), defined secondary structure | Restricted backbone dihedral angles lead to more ordered and potentially stronger fiber networks. |

| Aromatic N-terminal group (Fmoc) | Drives self-assembly, enhances mechanical strength | π–π stacking of fluorenyl groups provides a key intermolecular force for fibrillation. mdpi.comnih.gov |

Advanced Methodologies for Stereochemical Control

The synthesis of this compound with precise control over its stereochemistry at the quaternary α-carbon is a complex synthetic challenge. The development of enantiomerically pure α,α-disubstituted amino acids is a significant focus of organic chemistry, as the stereochemistry of this center profoundly influences the conformation of the resulting peptides.

Several advanced strategies are being adapted for this purpose:

Chiral Auxiliaries : Methods using chiral synthons, such as those derived from piperazine-2,5-diones (diketopiperazines), allow for the stereocontrolled alkylation of an amino acid precursor. nih.gov The chiral auxiliary directs the approach of the alkylating agent (e.g., methyl iodide) to one face of the molecule, establishing the desired stereocenter.

Asymmetric Catalysis : The catalytic asymmetric addition of nucleophiles to α-iminoesters is an emerging and highly efficient method. rsc.org Chiral catalysts can direct the enantioselective addition of reagents, generating the quaternary α-carbon with high optical purity.

Memory of Chirality : This approach involves the enolization of an existing chiral amino acid derivative under conditions where the original stereochemistry is retained in the resulting enolate, which is then alkylated.

These methods are critical for producing both the (R) and (S) enantiomers of 2-Me-Nval, enabling researchers to systematically study how stereochemistry at this position dictates peptide structure and function.

| Synthetic Methodology | Principle | Advantages |

| Chiral Auxiliaries (e.g., from Diketopiperazines) | Covalent attachment of a chiral group to direct alkylation stereoselectively. nih.gov | Robust, well-established methods. |

| Stereospecific Enolate Alkylation | Generation of a planar enolate from a chiral precursor that is then methylated. nih.govresearchgate.net | High stereospecificity possible. |

| Catalytic Asymmetric Addition | Use of a chiral catalyst to control the enantioselective addition to an imine or iminoester. rsc.org | High efficiency and atom economy. |

Future Prospects in Synthetic Protein Engineering (Academic, Methodology-Focused)

From a methodology-focused, academic perspective, this compound is a powerful tool for synthetic protein engineering. The ability to introduce precise and severe conformational constraints into a peptide or protein backbone allows for the rational design of novel structures and functions.

Future prospects in this area include:

Designing Stable Folds : The incorporation of 2-Me-Nval can be used to stabilize specific secondary structures like helices or turns, or to disrupt others like β-sheets. nih.govnih.gov This allows for the design of "foldamers"—non-natural oligomers that mimic the structure of natural proteins but with enhanced stability. nih.gov These could serve as scaffolds for constructing new enzymes or binding proteins.